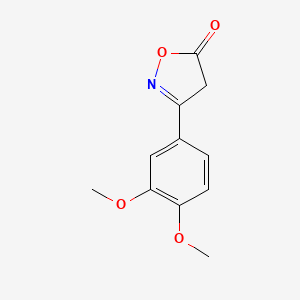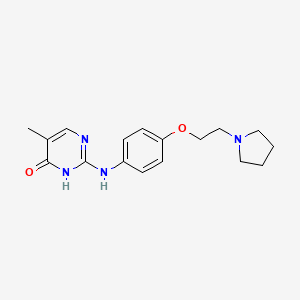
5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one
概要
説明
5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one is a heterocyclic organic compound often utilized in various scientific fields due to its unique structural properties. This molecule features a pyrimidine ring, which is known for its significance in nucleic acid chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically starts with the preparation of intermediates
Step 1: Synthesis of the pyrimidine core
Step 2: Introduction of the 5-methyl group
Step 3: Functionalization at the 2-position
Step 4: Coupling with 4-(2-(pyrrolidin-1-yl)ethoxy)aniline Each step involves specific reaction conditions, such as solvent choices, temperatures, and catalysts to drive the reactions efficiently.
Industrial Production Methods
Industrial production often scales up these synthetic steps with slight modifications to improve yields and reduce costs. Automation and process optimizations are typically employed to streamline production.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Transformation of specific functional groups to more oxidized forms.
Reduction: Conversion of functional groups to less oxidized forms, often using hydrogenation.
Substitution: Replacement of particular atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation Reagents: Common ones include potassium permanganate or chromium trioxide.
Reduction Reagents: Includes hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Often involves nucleophilic substitution reactions, utilizing nucleophiles like sodium methoxide.
Major Products
The specific products formed depend on the reaction type and conditions. Oxidation may yield more oxidized pyrimidine derivatives, while reduction might produce simpler, hydrogenated compounds.
科学的研究の応用
This compound finds use in:
Chemistry: As a building block for more complex molecules.
Biology: Studying nucleic acid analogs and interactions.
Industry: Used in the synthesis of various fine chemicals and materials.
作用機序
The mechanism by which this compound exerts its effects is often related to its ability to interact with enzymes or receptors in biological systems. It can bind to specific molecular targets, altering their activity and thus impacting cellular processes.
類似化合物との比較
Compared to other pyrimidine derivatives, 5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4(3H)-one is unique due to its specific substitutions at the 2 and 5 positions, which confer unique chemical and biological properties. Similar compounds include:
Thymidine: A nucleoside that features a similar pyrimidine ring.
Uridine: Another nucleoside with a related structure but different substituents.
Want to dive deeper into any specific section?
特性
IUPAC Name |
5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-12-18-17(20-16(13)22)19-14-4-6-15(7-5-14)23-11-10-21-8-2-3-9-21/h4-7,12H,2-3,8-11H2,1H3,(H2,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKDMWBKFQHDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)NC2=CC=C(C=C2)OCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705154 | |
| Record name | 5-Methyl-2-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138473-53-6 | |
| Record name | 5-Methyl-2-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


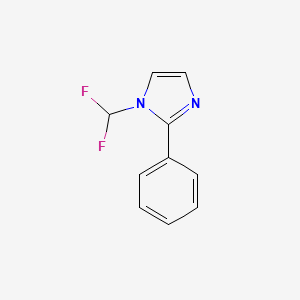
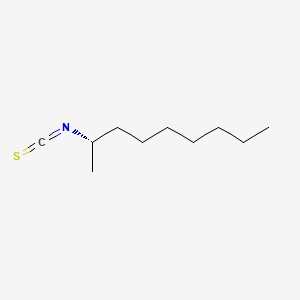


![Thiazolo[4,5-c]pyridin-2-ol](/img/structure/B1505274.png)


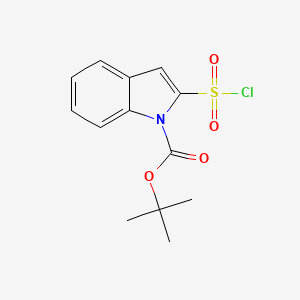
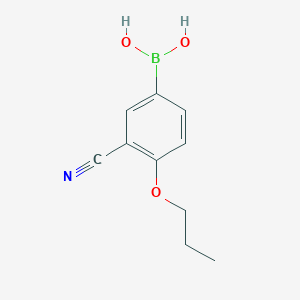
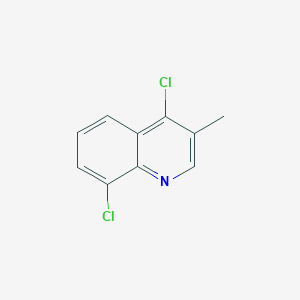
![4-Amino-N-[2-(dimethylamino)ethyl]-N-methylbenzene-1-sulfonamide](/img/structure/B1505284.png)

![3-(Imidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B1505290.png)
